8-Shogaol

描述

8-Shogaol is a bioactive compound found in ginger (Zingiber officinale). It is a type of phenolic compound known for its pungent taste and is formed from the dehydration of gingerol during the drying process of ginger. This compound has been extensively studied for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties.

准备方法

Synthetic Routes and Reaction Conditions: 8-Shogaol can be synthesized through various chemical reactions. One common method involves the dehydration of (8)-Gingerol. This process typically requires acidic conditions and elevated temperatures to facilitate the removal of a water molecule from (8)-Gingerol, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, this compound is often produced by drying ginger at high temperatures. The dehydration process converts (8)-Gingerol to this compound. This method is preferred due to its simplicity and cost-effectiveness.

化学反应分析

Formation via Thermal Dehydration of Gingerols

8-Shogaol is synthesized through the dehydration of 8-gingerol during thermal processing. Studies demonstrate that drying temperature and duration significantly influence this conversion:

| Drying Method | Temperature (°C) | 8-Gingerol (mg/g) | This compound (mg/g) |

|---|---|---|---|

| Hot Air Drying (HAD) | 120 | 0.31 ± 0.03 | 0.43 ± 0.02 |

| HAD | 150 | 0.43 ± 0.02 | 0.15 ± 0.00 |

| HAD | 180 | 0.15 ± 0.00 | ND |

ND = Not Detected

Higher temperatures accelerate gingerol degradation, with optimal shogaol formation observed at moderate heat (120–150°C) .

Glucuronidation

This compound undergoes regioselective glucuronidation via UDP-glucuronosyltransferases (UGTs):

| UGT Enzyme | Metabolic Activity (nmol/min/mg protein) |

|---|---|

| UGT1A1 | 0.92 ± 0.05 |

| UGT1A3 | 1.34 ± 0.12 |

| UGT1A8 | 2.01 ± 0.18 |

| UGT1A9 | 1.78 ± 0.15 |

| UGT1A10 | 0.67 ± 0.04 |

UGT1A8 and UGT1A9 are primary contributors, facilitating glucuronide formation at the phenolic hydroxyl group .

Thiol Conjugation

In vivo, this compound forms thiol-conjugated metabolites, including:

-

5-Cysteinyl-8-shogaol (m/z 455)

-

5-N-Acetylcysteinyl-8-shogaol (m/z 497)

These metabolites enhance solubility and modulate bioavailability .

Reactive Oxygen Species (ROS) Generation

This compound induces intracellular ROS production, activating oxidative stress pathways:

| Parameter | This compound (10 µM) | Control |

|---|---|---|

| ROS Activity (Fluorescence) | 315.37 ± 12.5 | 80.90 ± 3.2 |

| Cytosolic Ca²⁺ (nM) | 494.61 ± 18.7 | 125.77 ± 5.8 |

This ROS surge is linked to NADPH oxidase 4 (NOX4) activation, which amplifies endoplasmic reticulum (ER) stress and apoptosis in cancer cells .

Endoplasmic Reticulum Stress Activation

This compound triggers ER stress via the PERK-ATF4-CHOP axis:

| Marker | Fold Change (this compound vs. Control) |

|---|---|

| CHOP mRNA | 4.2 ± 0.3 |

| GRP78 Protein | 3.8 ± 0.4 |

| Caspase-3 Activity | 2.9 ± 0.2 |

Co-treatment with thapsigargin (an ER stressor) synergistically enhances cytotoxicity (LDH release: 58% vs. 22% in controls) .

Enzymatic Modulation of Radioresistance

In radioresistant gastric cancer cells, this compound sensitizes tumors to radiation by modulating epithelial-mesenchymal transition (EMT) markers:

| Protein | Expression Change (this compound + Radiation) |

|---|---|

| E-Cadherin | ↑ 2.5-fold |

| N-Cadherin | ↓ 70% |

| Vimentin | ↓ 65% |

This effect is mediated through NOX4-driven ROS and Ca²⁺ dysregulation .

Anti-Inflammatory Activity

This compound suppresses pro-inflammatory cytokines in LPS-induced models:

| Cytokine | Reduction (this compound 10 µM) |

|---|---|

| TNF-α | 62% ± 5% |

| IL-6 | 58% ± 4% |

| IL-1β | 55% ± 6% |

Mechanistically, it inhibits NF-κB and COX-2 pathways, validating its dual role in cancer and inflammation .

科学研究应用

Anti-Cancer Properties

8-Shogaol exhibits notable anti-cancer effects, particularly in gastric cancer treatment. Research indicates that it can induce apoptosis in gastric cancer cells through various mechanisms:

- Mechanism of Action : this compound activates the PERK-ATF4-CHOP signaling pathway, which is crucial for endoplasmic reticulum (ER) stress-induced apoptosis. This pathway is associated with increased reactive oxygen species (ROS) production and intracellular calcium release, leading to cell death .

- In Vivo Studies : In xenograft mouse models using AGS gastric cancer cell lines, treatment with this compound resulted in reduced tumor volume and enhanced caspase-3 activity, suggesting its potential as a therapeutic agent in overcoming radioresistance during radiotherapy .

Table 1: Summary of Anti-Cancer Effects of this compound

| Study Type | Findings | Reference |

|---|---|---|

| In Vitro | Induces apoptosis via the PERK-ATF4-CHOP pathway | |

| In Vivo | Reduces tumor volume in xenograft models | |

| Mechanism | Increases ROS and calcium levels |

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis (RA).

- Mechanism of Action : It inhibits the activity of TAK1 (TGF-beta activated kinase 1), which is pivotal in mediating inflammatory responses. By targeting TAK1, this compound effectively suppresses key inflammatory pathways involving TNF-α and IL-6 .

- In Vivo Evidence : In adjuvant-induced arthritic rat models, treatment with this compound resulted in decreased paw thickness and improved mobility, indicating its potential as a therapeutic agent for RA .

Table 2: Summary of Anti-Inflammatory Effects of this compound

| Study Type | Findings | Reference |

|---|---|---|

| In Vitro | Inhibits IL-6 and TNF-α production | |

| In Vivo | Reduces inflammation in arthritic models | |

| Mechanism | Targets TAK1 to suppress inflammatory pathways |

Pharmacokinetics and Drug Interactions

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic viability.

- Absorption and Metabolism : Studies have shown that this compound is metabolized and can interact with various cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction may influence the pharmacological effectiveness of concurrent medications .

Table 3: Pharmacokinetic Profile of this compound

作用机制

8-Shogaol exerts its effects through various molecular targets and pathways:

Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2.

Antioxidant: this compound scavenges free radicals and upregulates antioxidant enzymes.

Anticancer: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. It also inhibits cell proliferation by modulating signaling pathways such as NF-κB and MAPK.

相似化合物的比较

8-Shogaol is similar to other ginger-derived compounds such as (6)-Shogaol, (6)-Gingerol, and (8)-Gingerol. it is unique in its higher potency and bioactivity:

(6)-Shogaol: Similar structure but with a shorter carbon chain. Less potent than this compound.

(6)-Gingerol: Precursor to (6)-Shogaol, with different bioactivity profiles.

(8)-Gingerol: Precursor to this compound, converted through dehydration.

生物活性

8-Shogaol, a bioactive compound derived from ginger (Zingiber officinale), has garnered attention for its diverse biological activities, particularly in anti-inflammatory, analgesic, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings and case studies.

This compound is formed from gingerols through dehydration, with higher biological activity compared to its precursor compounds. Studies indicate that the concentration of shogaols can be significantly influenced by drying methods and temperatures applied during ginger processing. For instance, hot air drying at 150 °C enhances the formation of this compound while maintaining its antioxidant properties .

Anti-inflammatory Activity

Research has demonstrated that this compound exhibits potent anti-inflammatory effects. In vitro studies using murine RAW 264.7 macrophages showed that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This effect is mediated through inhibition of the NF-kB signaling pathway, which plays a crucial role in inflammatory responses .

Table 1: Summary of Anti-inflammatory Effects of this compound

Analgesic Properties

Recent studies have highlighted the analgesic potential of this compound in managing inflammatory pain. A study demonstrated that this compound alleviates nociceptive behaviors in mice induced by chemical stimuli and noxious heat. Importantly, it was found to antagonize morphine analgesic tolerance through activation of the TRPV1 channel, a critical player in pain sensation .

The analgesic effects are attributed to the activation of TRPV1 channels, leading to increased intracellular calcium levels in dorsal root ganglion neurons. Genetic deletion studies confirmed that TRPV1 is essential for the analgesic action of this compound .

Anticancer Activity

Emerging evidence suggests that this compound possesses anticancer properties. Studies indicate that it can induce apoptosis in various cancer cell lines, including lung cancer cells (H1299). The compound exhibits higher anticancer activity than its gingerol counterparts due to its ability to inhibit cell proliferation and induce cell cycle arrest .

Table 2: Anticancer Effects of this compound

| Cancer Cell Line | Effect Observed | Mechanism | Reference |

|---|---|---|---|

| H1299 (Lung Cancer) | Induced apoptosis | Inhibition of cell proliferation | |

| MCF-7 (Breast Cancer) | Cell cycle arrest | Modulation of apoptotic pathways |

Antimicrobial Activity

This compound also demonstrates significant antimicrobial properties. Studies have shown that it exhibits potent activity against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness as an antimicrobial agent .

属性

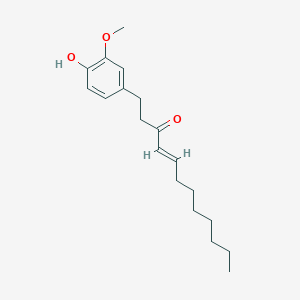

IUPAC Name |

(E)-1-(4-hydroxy-3-methoxyphenyl)dodec-4-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-3-4-5-6-7-8-9-10-17(20)13-11-16-12-14-18(21)19(15-16)22-2/h9-10,12,14-15,21H,3-8,11,13H2,1-2H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZSMXJRMTYABD-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C/C(=O)CCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36700-45-5, 104186-07-4 | |

| Record name | (E)-1-(4-Hydroxy-3-methoxyphenyl)dodec-4-en-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036700455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8)-Shogaol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104186074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8)-SHOGAOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV4IK2HCNT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。